HMG-CoA

Description

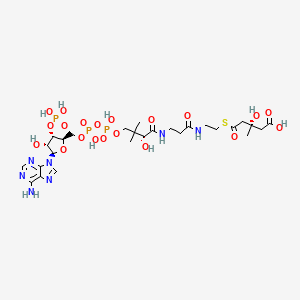

Structure

2D Structure

Properties

IUPAC Name |

(3S)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABVTRNMFUVUDM-VRHQGPGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N7O20P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862689 | |

| Record name | (S)-3-Hydroxy-3-methylglutaryl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

911.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxy-3-methylglutaryl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26926-09-0, 1553-55-5 | |

| Record name | (S)-3-Hydroxy-3-methylglutaryl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(hydrogen 3-hydroxy-3-methylglutaryl)coenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-3-methylglutaryl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cornerstone of Isoprenoid Synthesis: A Technical Guide to the HMG-CoA Synthesis Pathway, its Intermediates, and Regulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthesis pathway, a critical metabolic route for the production of cholesterol and a vast array of non-sterol isoprenoids essential for cellular function. This document details the pathway's core intermediates, delves into its intricate regulatory networks, presents quantitative data, and outlines detailed experimental protocols for its study. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the broader life sciences.

The this compound Synthesis Pathway: A Central Metabolic Hub

The synthesis of this compound is the initial committed step in the mevalonate pathway, which is the primary route for isoprenoid biosynthesis in humans.[1][2] The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce this compound. This molecule then stands at a crucial metabolic crossroads, leading to the synthesis of either cholesterol or ketone bodies, depending on the cellular context and physiological state.[3]

The core reactions for this compound synthesis are as follows:

-

Thiolase Reaction: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

-

This compound Synthase Reaction: A third molecule of acetyl-CoA is added to acetoacetyl-CoA by this compound synthase to produce this compound.[3][4]

While the mitochondrial isoform of this compound synthase is primarily involved in ketogenesis, the cytosolic isoform directs this compound towards isoprenoid and cholesterol synthesis.[3][5]

Key Intermediates of the Mevalonate Pathway

Following the synthesis of this compound, the mevalonate pathway continues through a series of intermediates to produce the fundamental five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These building blocks are subsequently used to synthesize a wide range of vital molecules.[1]

Below is a table summarizing the key intermediates of the this compound and mevalonate pathway.

| Intermediate | Enzyme | Brief Description |

| Acetoacetyl-CoA | Thiolase | Formed from the condensation of two acetyl-CoA molecules. |

| This compound | This compound Synthase | The central precursor for both cholesterol and ketone body synthesis. |

| Mevalonate | This compound Reductase (HMGCR) | The product of the rate-limiting step in cholesterol synthesis.[6][7] |

| Mevalonate-5-Phosphate | Mevalonate Kinase | The first phosphorylated intermediate. |

| Mevalonate-5-Pyrophosphate | Phosphomevalonate Kinase | The second phosphorylated intermediate. |

| Isopentenyl Pyrophosphate (IPP) | Mevalonate Pyrophosphate Decarboxylase | A key five-carbon isoprenoid building block.[1] |

| Dimethylallyl Pyrophosphate (DMAPP) | Isopentenyl Pyrophosphate Isomerase | An isomer of IPP, also a key five-carbon isoprenoid building block. |

| Geranyl Pyrophosphate (GPP) | Farnesyl Pyrophosphate Synthase | A ten-carbon isoprenoid formed from IPP and DMAPP. |

| Farnesyl Pyrophosphate (FPP) | Farnesyl Pyrophosphate Synthase | A fifteen-carbon isoprenoid with multiple downstream fates, including protein prenylation and synthesis of dolichol and coenzyme Q10.[8] |

| Squalene | Squalene Synthase | A thirty-carbon molecule that is the direct precursor to cholesterol. |

| Lanosterol | Squalene Epoxidase, Lanosterol Synthase | The first sterol intermediate in the cholesterol synthesis pathway. |

| Cholesterol | Various enzymes | The final product, essential for membrane structure and as a precursor for steroid hormones and bile acids. |

Intricate Regulation of the this compound Synthesis Pathway

The flux through the this compound synthesis and mevalonate pathways is tightly regulated to meet cellular demands for isoprenoids and cholesterol while preventing their potentially toxic accumulation. This regulation occurs at multiple levels, including transcriptional control, post-translational modifications of key enzymes, and feedback inhibition.

Transcriptional Regulation by Sterol Regulatory Element-Binding Proteins (SREBPs)

The primary mechanism for transcriptional control of genes involved in cholesterol and fatty acid synthesis is mediated by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors, particularly SREBP-2 for cholesterol synthesis.[9][10][11]

Under conditions of low cellular sterol levels, the SREBP-2 precursor protein, which is anchored in the endoplasmic reticulum (ER) membrane in a complex with SREBP Cleavage-Activating Protein (SCAP), is transported to the Golgi apparatus.[12][13] In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain.[12] This active fragment then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including this compound synthase and this compound reductase, thereby upregulating their transcription.[10][14]

Conversely, when cellular sterol levels are high, sterols bind to the sterol-sensing domain of SCAP, inducing a conformational change that promotes the binding of SCAP to Insulin-Induced Gene (Insig) proteins.[15][16][17] This SCAP-Insig interaction retains the SREBP-2/SCAP complex in the ER, preventing its transport to the Golgi and subsequent activation.[13][15] This feedback mechanism ensures that cholesterol synthesis is suppressed when cellular cholesterol levels are sufficient.

Hormonal Regulation: Insulin and Glucagon

The this compound synthesis pathway is also under tight hormonal control, primarily by insulin and glucagon, reflecting the body's overall energy status.

Insulin , an anabolic hormone released in the well-fed state, promotes cholesterol synthesis. It activates the SREBP-1c isoform, which, although more associated with fatty acid synthesis, can also upregulate genes in the cholesterol synthesis pathway.[18][19] The signaling cascade involves the PI3K/Akt pathway, leading to the activation of mTORC1, which subsequently promotes SREBP-1c processing and transcriptional activity.[6][20]

Glucagon , a catabolic hormone released during fasting, has an opposing effect, inhibiting cholesterol synthesis.[21] It elevates intracellular cyclic AMP (cAMP) levels, which activates Protein Kinase A (PKA).[7][22] PKA can then phosphorylate and inhibit key enzymes in the pathway, and also suppress the expression of genes involved in cholesterol synthesis.[21][23]

Post-Translational Regulation of this compound Reductase

This compound reductase (HMGCR), the rate-limiting enzyme of the mevalonate pathway, is subject to multiple post-translational regulatory mechanisms.

Phosphorylation by AMPK: AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, phosphorylates and inactivates HMGCR.[24][25][26] This occurs when cellular AMP:ATP ratios are high, signaling a low energy state where energy-consuming biosynthetic pathways like cholesterol synthesis should be curtailed. The phosphorylation occurs at a specific serine residue (Ser872 in the human enzyme).[1][24][27]

Sterol-Induced Degradation: High levels of sterols, particularly lanosterol and its derivatives, trigger the rapid ubiquitination and proteasomal degradation of HMGCR. This process is mediated by the Insig proteins, which, upon binding to sterols, recruit an E3 ubiquitin ligase to HMGCR, marking it for destruction.

Quantitative Data

The following tables summarize key quantitative data related to the this compound synthesis pathway.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax | Organism/Tissue |

| This compound Synthase | Acetoacetyl-CoA | ~5 µM | - | Avian Liver |

| This compound Reductase | This compound | 2-13 µM | - | Rat Liver |

| Squalene Synthase | Farnesyl Pyrophosphate | ~2 µM | - | - |

Note: Vmax values are highly dependent on enzyme preparation and assay conditions and are therefore not listed. Km values are approximate and can vary based on experimental conditions.

Table 2: Approximate Cellular Concentrations of Mevalonate Pathway Intermediates

| Intermediate | Concentration Range (µmol/L) | Cell Type/Tissue |

| Mevalonate | 0.03 - 1.0 | HepG2 cells |

| Isopentenyl Pyrophosphate (IPP) | Below detection - 1.0 | HepG2 cells |

| Farnesyl Pyrophosphate (FPP) | Below detection - 1.0 | HepG2 cells |

| Geranylgeranyl Pyrophosphate (GGPP) | Below detection - 1.0 | HepG2 cells |

Note: Concentrations of these intermediates are generally low and can fluctuate significantly based on cellular metabolic state and the presence of pathway inhibitors.[28]

Experimental Protocols

Spectrophotometric Assay for this compound Reductase (HMGCR) Activity

This protocol is based on the principle of measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH during the HMGCR-catalyzed reduction of this compound to mevalonate.

Materials:

-

This compound Reductase (purified enzyme or microsomal preparation)

-

This compound substrate solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

96-well UV-transparent microplate or quartz cuvettes

-

Inhibitor of choice (e.g., pravastatin, atorvastatin) for control experiments[5]

Procedure:

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the HMGCR enzyme preparation.

-

Pre-incubation: Incubate the reaction mixture at 37°C for a short period to allow for temperature equilibration.

-

Initiation of Reaction: Add the this compound substrate solution to initiate the reaction.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

-

Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Inhibitor Screening (Optional): To screen for inhibitors, pre-incubate the enzyme with the test compound before adding the this compound substrate. Compare the reaction rate to a control without the inhibitor.[5]

Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of isoprenoid pyrophosphates and other intermediates of the mevalonate pathway.[28][29][30]

Materials:

-

Cell or tissue samples

-

Internal standards (stable isotope-labeled analogues of the intermediates)

-

Acetonitrile for protein precipitation

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Mobile phases (e.g., ammonium carbonate buffer and acetonitrile/methanol mixture)[30][31]

Procedure:

-

Sample Preparation:

-

Homogenize cell or tissue samples in a suitable buffer.

-

Add internal standards.

-

Precipitate proteins using cold acetonitrile.[28]

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.[28]

-

-

LC Separation:

-

Inject the reconstituted sample onto the LC system.

-

Separate the intermediates using a suitable gradient of the mobile phases.

-

-

MS/MS Detection:

-

Analyze the eluting compounds using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each intermediate and its internal standard are monitored.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the intermediates.

-

Quantify the amount of each intermediate in the sample by comparing its peak area to that of its corresponding internal standard and the standard curve.

-

Conclusion

The this compound synthesis pathway and the subsequent mevalonate cascade are fundamental to cellular life, providing the precursors for a multitude of essential molecules. Its intricate regulation at transcriptional, translational, and post-translational levels highlights its importance in maintaining cellular homeostasis. A thorough understanding of this pathway, its intermediates, and its control mechanisms is paramount for researchers in academia and industry, particularly for the development of novel therapeutics targeting metabolic and cardiovascular diseases. The experimental protocols provided herein offer a starting point for the quantitative investigation of this vital metabolic route.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 3. The effects of statins on the mevalonic acid pathway in recombinant yeast strains expressing human this compound reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 14. researchgate.net [researchgate.net]

- 15. Crucial step in cholesterol homeostasis: sterols promote binding of SCAP to INSIG-1, a membrane protein that facilitates retention of SREBPs in ER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. Insulin stimulation of SREBP-1c processing in transgenic rat hepatocytes requires p70 S6-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insulin activates human sterol-regulatory-element-binding protein-1c (SREBP-1c) promoter through SRE motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Glucagon and cAMP inhibit cholesterol 7alpha-hydroxylase (CYP7A1) gene expression in human hepatocytes: discordant regulation of bile acid synthesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Hepatic Glucagon Signaling Regulates PCSK9 and LDL-Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Glucagon Receptor Signaling and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Regulation of this compound reductase: identification of the site phosphorylated by the AMP-activated protein kinase in vitro and in intact rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thyroid-stimulating hormone decreases this compound reductase phosphorylation via AMP-activated protein kinase in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of Adenosine Monophosphate–Activated Protein Kinase–3‐Hydroxy‐3‐Methylglutaryl Coenzyme A Reductase Signaling Leads to Hypercholesterolemia and Promotes Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

The Orchestration of Cholesterol Synthesis: A Technical Guide to the Mechanism of Action of HMG-CoA Reductase

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) stands as the rate-limiting enzyme in the mevalonate pathway, the metabolic cascade responsible for the synthesis of cholesterol and various non-sterol isoprenoids.[1] Its pivotal role in cholesterol homeostasis has made it a primary target for therapeutic intervention, most notably by the widely prescribed statin drugs.[2][3] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound reductase, encompassing its catalytic activity, intricate regulatory networks, and the molecular basis of its inhibition.

Catalytic Mechanism of this compound Reductase

The enzymatic reaction catalyzed by this compound reductase involves the four-electron reduction of this compound to mevalonate, utilizing two molecules of NADPH as the reducing agent.[1][4] The overall reaction is as follows:

(S)-HMG-CoA + 2 NADPH + 2 H⁺ → (R)-mevalonate + 2 NADP⁺ + Coenzyme A [4]

The catalytic process occurs within the C-terminal domain of the enzyme, which resides in the cytosol.[4] Structural and site-directed mutagenesis studies have elucidated the roles of key amino acid residues in the active site. A conserved histidine residue (His866 in human HMGR) is thought to act as a general acid catalyst, protonating the thioester carbonyl group of this compound to facilitate hydride transfer from the first NADPH molecule.[5] This results in the formation of a mevaldyl-CoA thiohemiacetal intermediate. Subsequently, this intermediate collapses to release coenzyme A and mevaldehyde. A second NADPH molecule then reduces mevaldehyde to mevalonate.[5] The binding of substrates and cofactors induces conformational changes in the enzyme, including the ordering of a flexible flap domain that shields the active site from the solvent.[5]

Enzyme Kinetics

The catalytic efficiency of this compound reductase and its interaction with substrates and inhibitors are characterized by specific kinetic parameters.

| Parameter | Substrate/Inhibitor | Organism/Enzyme Source | Value |

| K_m_ | This compound | Human (recombinant) | ~1-4 µM |

| K_m_ | NADPH | Human (recombinant) | ~20-40 µM |

| K_m_ | (R,S)-mevalonate | Pseudomonas mevalonii | 0.32-0.45 mM[6] |

| K_m_ | Coenzyme A | Pseudomonas mevalonii | 0.03-0.24 mM[6] |

| K_m_ | NAD⁺ | Pseudomonas mevalonii | 0.15-0.81 mM[6] |

| K_i_ | Atorvastatin | Human (recombinant) | ~0.1 nM[7] |

| K_i_ | Rosuvastatin | Human (recombinant) | ~0.1 nM[7] |

| K_i_ | Simvastatin | Human (recombinant) | Nanomolar range[2] |

| K_i_ | Fluvastatin | Human (recombinant) | Nanomolar range[2] |

| K_i_ | Cerivastatin | Human (recombinant) | Nanomolar range[2] |

| K_i_ | Compactin (Mevastatin) | Human (recombinant) | Nanomolar range[2] |

Experimental Protocols

Spectrophotometric Assay for this compound Reductase Activity

This protocol outlines a standard method for determining the enzymatic activity of this compound reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Purified this compound reductase enzyme

-

This compound substrate solution

-

NADPH solution

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 10 mM DTT and 1 mM EDTA)

-

Inhibitor solution (e.g., statin) or vehicle control

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature

Procedure:

-

Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the this compound reductase enzyme.

-

Inhibitor Addition (for inhibition assays): Add the desired concentration of the inhibitor or an equivalent volume of vehicle to the respective wells. Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the this compound substrate to all wells.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record readings at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to obtain a linear rate of reaction (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (e.g., in µmol/min or mU).

-

For inhibition assays, plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

-

Regulatory Mechanisms of this compound Reductase

The activity and expression of this compound reductase are tightly regulated at multiple levels to maintain cholesterol homeostasis.

Transcriptional Regulation: The SREBP Pathway

The primary mechanism for controlling the synthesis of this compound reductase is through the sterol regulatory element-binding protein 2 (SREBP-2) pathway.[8][9][10] When cellular sterol levels are low, the SREBP-2-SCAP (SREBP cleavage-activating protein) complex is transported from the endoplasmic reticulum (ER) to the Golgi apparatus.[8][10] In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the N-terminal transcriptionally active domain (nSREBP-2).[8] nSREBP-2 then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter region of the HMGCR gene, upregulating its transcription.[8][9] Conversely, when cellular sterol levels are high, SCAP binds to insulin-induced gene (Insig) proteins, which retains the SREBP-2-SCAP complex in the ER, preventing its activation and thereby reducing this compound reductase synthesis.[8][10]

References

- 1. The structure of the catalytic portion of human this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. community.gep.wustl.edu [community.gep.wustl.edu]

- 3. This compound Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The 3-hydroxy-3-methylglutaryl coenzyme-A (this compound) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Increasingly Complex Mechanism of this compound Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the catalytically important histidine of 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SREBP-2-deficient and hypomorphic mice reveal roles for SREBP-2 in embryonic development and SREBP-1c expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Transcriptional Regulation of the HMG-CoA Synthase Gene

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) synthase is a critical enzyme that catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form this compound. This reaction is a pivotal step in two major metabolic pathways: cholesterol biosynthesis and ketogenesis. In mammals, two distinct isoforms of this compound synthase exist, encoded by separate genes, each with unique subcellular locations and regulatory mechanisms tailored to their specific physiological roles.

-

Cytosolic this compound Synthase (HMGCS1): Located in the cytoplasm, HMGCS1 provides the this compound precursor for the mevalonate pathway, which is responsible for the synthesis of cholesterol and other non-sterol isoprenoids. Its expression is a key regulatory point in cholesterol homeostasis.

-

Mitochondrial this compound Synthase (HMGCS2): Found in the mitochondrial matrix, primarily in the liver, HMGCS2 directs this compound towards the production of ketone bodies (ketogenesis), which serve as a vital energy source for extrahepatic tissues during periods of fasting or prolonged low-carbohydrate intake.

Understanding the intricate transcriptional regulation of the HMGCS1 and HMGCS2 genes is fundamental for developing therapeutic strategies for metabolic disorders such as hypercholesterolemia, diabetic ketoacidosis, and certain cancers. This guide provides a comprehensive overview of the key transcription factors, signaling pathways, and experimental findings related to the regulation of these two essential genes.

Transcriptional Regulation of Cytosolic this compound Synthase (HMGCS1)

The regulation of the HMGCS1 gene is tightly linked to cellular sterol levels and is primarily orchestrated by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors.

The SREBP Pathway

Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1a, SREBP-1c, and SREBP-2, are the master regulators of cholesterol and fatty acid synthesis. SREBP-2 is the main regulator of cholesterol metabolism. These transcription factors bind to Sterol Regulatory Elements (SREs) located in the promoter regions of target genes, including HMGCS1.

The activity of SREBPs is controlled by a sophisticated feedback mechanism dependent on intracellular cholesterol levels:

-

High Sterol Levels: When cellular cholesterol is abundant, SREBPs are retained in the endoplasmic reticulum (ER) as inactive precursors, bound to the SREBP Cleavage-Activating Protein (SCAP). This complex is held in the ER by the INSIG (Insulin-Induced Gene) protein.

-

Low Sterol Levels: When cholesterol levels fall, INSIG dissociates, allowing the SREBP-SCAP complex to be transported to the Golgi apparatus. In the Golgi, SREBP undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases the mature, transcriptionally active N-terminal domain of SREBP (nSREBP).

-

Gene Activation: The released nSREBP translocates to the nucleus, where it dimerizes and, often in cooperation with other transcription factors like NF-Y and Sp1, binds to the SRE in the HMGCS1 promoter to activate transcription.

Hormonal and Growth Factor Regulation

HMGCS1 expression is also modulated by hormones and growth factors, often converging on the SREBP pathway.

-

Insulin: Insulin has been shown to increase the steady-state levels of HMGCS1 mRNA. This effect is dependent on a functional Sterol Regulatory Element (SRE) in the gene's promoter, suggesting insulin promotes cholesterol synthesis by enhancing the activity of the SREBP pathway. In HaCaT keratinocytes, 10 µg/ml of insulin increased HMGCS1 mRNA levels by 2.5-fold and promoter activity by 2-fold.

-

Epidermal Growth Factor (EGF): EGF also upregulates HMGCS1 expression. In contrast to insulin, the stimulatory effect of EGF on the HMGCS1 promoter persists even when the SRE is mutated, indicating that EGF acts through a separate, SREBP-independent mechanism. In the same study, 0.1 µg/ml of EGF increased HMGCS1 mRNA levels 6-fold and promoter activity by 2.9-fold.

Other Regulatory Factors

-

Acyl-CoA Binding Protein (ACBP): ACBP, a protein involved in fatty acid metabolism, has been identified as a transcriptional repressor of HMGCS1. Overexpression of ACBP significantly reduces the basal activity of the HMGCS1 promoter and can repress the HNF-4α-induced activity of the promoter by approximately 80%. This repression leads to diminished mRNA and protein levels of HMGCS1.

Transcriptional Regulation of Mitochondrial this compound Synthase (HMGCS2)

The regulation of the HMGCS2 gene is central to the control of ketogenesis and is highly responsive to nutritional status and hormonal signals, particularly those related to fasting and feeding cycles.

Role of PPARα and Fatty Acids

The primary mechanism for upregulating HMGCS2 during fasting is mediated by fatty acids and the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).

-

During fasting or a high-fat diet, increased levels of fatty acids released from adipose tissue act as ligands for PPARα.

-

Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to a Peroxisome Proliferator Response Element (PPRE) in the promoter of the HMGCS2 gene, thereby activating its transcription.

-

Other transcription factors, such as Hepatocyte Nuclear Factor 4 (HNF-4) and Chicken Ovalbumin Upstream Promoter Transcription Factor (COUP-TF), can compete for binding at the PPRE site, modulating the transcriptional response.

Hormonal and Nutritional Control

The expression of HMGCS2 is tightly controlled by the balance between insulin and counter-regulatory hormones like glucagon.

-

Insulin (Repression): Insulin, a hormone indicative of a fed state, strongly represses HMGCS2 transcription. This action is mediated, at least in part, through the inhibition of the Forkhead box O1 (FoxO1) transcription factor. FoxO1 is required for the fatty acid-mediated induction of HMGCS2, and its inhibition by insulin effectively shuts down ketogenesis. In HepG2 cells, insulin halves the activity of the HMGCS2 promoter.

-

Glucagon and cAMP (Activation): Glucagon, released during fasting, signals through its receptor to increase intracellular cyclic AMP (cAMP) levels. Both glucagon and cAMP are potent inducers of HMGCS2 gene expression, promoting ketogenesis.

-

Nutrients: Various nutrients can directly influence HMGCS2 expression. In HepG2 cells, polyunsaturated fatty acids (PUFAs) and glucose were found to increase HMGCS2 mRNA and protein levels, while fructose had a decreasing effect.

Other Regulatory Factors

-

Liver X Receptor alpha (LXRα): LXRα, a nuclear receptor involved in cholesterol homeostasis, acts as a suppressor of the HMGCS2 gene. This provides a link between cholesterol metabolism and ketogenesis.

Data Presentation: Quantitative Analysis of this compound Synthase Regulation

The following tables summarize quantitative data from studies investigating the regulation of HMGCS1 and HMGCS2 gene expression and promoter activity.

Table 1: Regulation of Cytosolic this compound Synthase (HMGCS1)

| Regulator | Cell Line | Experimental Readout | Fold Change / Repression | Reference |

|---|---|---|---|---|

| Insulin (10 µg/ml) | HaCaT | mRNA Level (Northern Blot) | 2.5-fold increase | |

| Insulin (10 µg/ml) | HaCaT | Promoter Activity (Luciferase) | 2.0-fold increase | |

| EGF (0.1 µg/ml) | HaCaT | mRNA Level (Northern Blot) | 6.0-fold increase | |

| EGF (0.1 µg/ml) | HaCaT | Promoter Activity (Luciferase) | 2.9-fold increase | |

| ACBP | HepG2 | HNF-4α-induced Promoter Activity | ~80% repression | |

| ACBP | HeLa | Basal Promoter Activity | ~60-80% repression | |

| ACBP | HeLa | Promoter Activity (417bp/317bp fragments) | 2.5 to 4-fold decrease | |

| ACBP | HeLa | mRNA Level | Diminished to 60% of control |

| ACBP | HeLa | Protein Level | Diminished to 70% of control | |

Table 2: Regulation of Mitochondrial this compound Synthase (HMGCS2)

| Regulator | Cell Line / Model | Experimental Readout | Fold Change / Repression | Reference |

|---|---|---|---|---|

| Insulin (10 nM) | HepG2 | Promoter Activity (Luciferase) | ~50% repression (halved) | |

| Insulin | HepG2 | mRNA and Protein Levels | Reduction | |

| FoxO1 Inhibitor | HepG2 | mRNA and Protein Levels | Reduction | |

| LXRα Agonist | HepG2 | mRNA Level | Reduction | |

| PPARα Agonist | HepG2 | mRNA and Protein Levels | Increase | |

| PUFAs / Glucose | HepG2 | mRNA and Protein Levels | Increase | |

| Fructose | HepG2 | mRNA and Protein Levels | Decrease |

| Fasting / Diabetes | Rat Liver | mRNA and Protein Levels | Greatly increased | |

Experimental Protocols

Investigating the transcriptional regulation of genes like HMGCS1 and HMGCS2 relies on a core set of molecular biology techniques. Detailed below are generalized protocols for three key assays.

Luciferase Reporter Assay

This assay is used to quantify the activity of a specific promoter region by linking it to a reporter gene, typically firefly luciferase.

Objective: To measure how transcription factors or signaling molecules affect the transcriptional activity of the this compound synthase promoter.

Methodology:

-

Construct Preparation: Clone the promoter region of interest (e.g., the 5'-flanking region of HMGCS1) upstream of the firefly luciferase gene in a reporter plasmid (e.g., pGL3 series). A second plasmid expressing Renilla luciferase under a constitutive promoter (e.g., SV40) is used as an internal control for transfection efficiency.

-

Cell Culture and Transfection: Plate cells (e.g., HepG2, HeLa) in multi-well plates. Co-transfect the cells with the firefly luciferase reporter construct, the Renilla control plasmid, and an expression vector for the transcription factor of interest (if applicable).

-

Cell Treatment: After allowing time for gene expression (typically 24-48 hours), treat the cells with the compounds or stimuli being investigated (e.g., insulin, EGF, fatty acids).

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer that preserves luciferase enzyme activity.

-

Luminometry:

-

Add the Firefly Luciferase Assay Reagent to the cell lysate and measure the luminescence (Signal A).

-

Add the Stop & Glo® Reagent, which quenches the firefly reaction and activates the Renilla luciferase, and measure the second luminescence signal (Signal B).

-

-

Data Analysis: Normalize the experimental reporter activity by calculating the ratio of Signal A to Signal B. Compare the normalized activity of treated cells to untreated controls to determine the effect on promoter activity.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine whether a specific protein (e.g., a transcription factor like SREBP or PPARα) is associated with a specific genomic region (e.g., the HMGCS promoter) in vivo.

Objective: To detect the direct binding of a transcription factor to the this compound synthase promoter within intact cells.

Methodology:

-

Cross-linking: Treat cultured cells or tissues with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., MNase).

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

Incubate the sheared chromatin overnight at 4°C with a specific antibody against the transcription factor of interest. A non-specific IgG antibody is used as a negative control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution: Wash the beads extensively with a series of buffers to remove non-specifically bound chromatin. Elute the complexes from the beads.

-

Reverse Cross-links: Reverse the formaldehyde cross-links by heating the samples in the presence of a high-salt solution. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the co-immunoprecipitated DNA using phenol:chloroform extraction or a DNA purification kit.

-

Analysis: Quantify the amount of the specific target DNA sequence (e.g., the HMGCS promoter) in the purified DNA sample using quantitative PCR (qPCR). Enrichment is calculated relative to the input (a sample of sheared chromatin saved before the IP step) and the IgG negative control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA (or gel shift assay) is an in vitro technique used to detect protein-DNA interactions.

Objective: To confirm that a purified or recombinant transcription factor can bind to a specific DNA sequence (e.g., an SRE or PPRE from the HMGCS promoter).

Methodology:

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the putative binding site. Label the resulting double-stranded DNA probe, typically with a radioactive isotope (³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

-

Binding Reaction: Incubate the labeled probe with a source of the protein of interest (e.g., purified recombinant protein or nuclear extract). The binding reaction is performed in a buffer containing a non-specific competitor DNA (like poly(dI-dC)) to prevent non-specific binding.

-

Competition and Supershift (Optional):

-

Competition: To demonstrate specificity, a parallel reaction is run including a large molar excess of an unlabeled "cold" competitor probe. If the protein-DNA interaction is specific, the cold probe will compete for binding, reducing the shifted band.

-

Supershift: To identify the protein in the complex, an antibody against the protein is added to the binding reaction. If the antibody binds to the protein-DNA complex, it will further retard its mobility, creating a "supershifted" band.

-

-

Native Gel Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel. The electrophoresis is run under conditions that maintain the integrity of the protein-DNA complexes.

-

Detection: Visualize the labeled DNA probe. For radioactive probes, this is done by autoradiography. For non-radioactive probes, it is done by chemiluminescence or fluorescence imaging. A "shifted" band, which migrates more slowly than the free probe, indicates the formation of a protein-DNA complex.

The Central Role of HMG-CoA in Ketone Body Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal role of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) as a precursor in the biosynthesis of ketone bodies. Ketogenesis, a vital metabolic process that provides an alternative energy source during periods of glucose scarcity, is tightly regulated, with mitochondrial this compound synthase and this compound lyase as key enzymatic players. This document details the biochemical pathway, its intricate regulatory mechanisms by hormonal and nutritional signals, and provides comprehensive experimental protocols for the key enzymes and quantification of ketone bodies. Furthermore, quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this critical metabolic nexus.

Introduction

Ketone bodies, comprising acetoacetate, 3-hydroxybutyrate, and acetone, are synthesized predominantly in the liver mitochondria and serve as a crucial energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, particularly during periods of fasting, prolonged exercise, or adherence to a low-carbohydrate, high-fat ketogenic diet. The formation of ketone bodies is a metabolic adaptation to spare glucose and reduce proteolysis. The central intermediate in this pathway is this compound, the commitment of which to ketogenesis is a critical regulatory point. Understanding the intricacies of this compound metabolism in ketone body formation is paramount for research into metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease, as well as for the development of therapeutic strategies targeting metabolic pathways.

The Biochemical Pathway of Ketogenesis from this compound

The synthesis of ketone bodies from acetyl-CoA, primarily derived from fatty acid β-oxidation, occurs in the mitochondrial matrix of hepatocytes. The pathway can be dissected into three key enzymatic steps following the formation of acetoacetyl-CoA.

Step 1: Formation of Acetoacetyl-CoA

Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase (Thiolase). This reaction is reversible.

Step 2: Synthesis of this compound

Acetoacetyl-CoA then condenses with a third molecule of acetyl-CoA to form this compound. This irreversible step is catalyzed by mitochondrial this compound synthase (mHMGCS) , the rate-limiting enzyme of ketogenesis.[1][2]

Step 3: Cleavage of this compound to Acetoacetate

This compound is then cleaved by This compound lyase to yield acetoacetate, the first of the ketone bodies, and a molecule of acetyl-CoA.[2]

Step 4: Formation of 3-Hydroxybutyrate and Acetone

Acetoacetate can then be reduced to 3-hydroxybutyrate by 3-hydroxybutyrate dehydrogenase , a reaction that is dependent on the mitochondrial NADH/NAD+ ratio. Alternatively, acetoacetate can spontaneously decarboxylate to form acetone , which is largely exhaled.

Regulation of Ketogenesis

The rate of ketogenesis is tightly controlled by hormonal and nutritional signals, primarily through the regulation of mitochondrial this compound synthase.

Hormonal Regulation

Insulin , the hormone of the fed state, potently inhibits ketogenesis. It achieves this by:

-

Decreasing the transcription of the this compound synthase gene. Insulin has been shown to halve the transcriptional activity of the HMGCS2 gene, with a maximal effect observed at a concentration of 10 nM.[3]

-

Activating phosphodiesterase , which lowers intracellular cAMP levels, thereby reducing the stimulatory effects of glucagon.

Glucagon , the hormone of the fasted state, is a potent stimulator of ketogenesis. Its effects include:

-

Increasing the transcription of the this compound synthase gene.

-

Increasing the activity of this compound synthase. Treatment of rats with glucagon has been shown to double the activity of mitochondrial this compound synthase.[4] This is achieved in part by decreasing the intramitochondrial concentration of succinyl-CoA, which leads to reduced succinylation and consequently, increased activity of the enzyme.[5] In fed rats, about 40% of mitochondrial this compound synthase is in an inactive, succinylated state, and glucagon treatment can reduce this to less than 10%.[5]

Substrate Availability

The availability of acetyl-CoA, primarily from fatty acid β-oxidation, is a key determinant of the rate of ketogenesis. During fasting or on a ketogenic diet, increased lipolysis in adipose tissue leads to a higher flux of fatty acids to the liver, thereby increasing the supply of acetyl-CoA for ketone body synthesis.

Data Presentation

Kinetic Parameters of Key Ketogenic Enzymes

| Enzyme | Substrate | K_m | V_max | Organism | Reference |

| This compound Lyase | This compound | 26 µM | 136 units/mg | Human | [6] |

| Mitochondrial this compound Synthase | Acetoacetyl-CoA | < 1 µM | Not Reported | Ox | |

| Acetyl-CoA | Not Reported | Not Reported |

Quantitative Effects of Hormonal Regulation on this compound Synthase

| Hormone | Effect on this compound Synthase | Fold Change | Concentration | Cell/Organism | Reference |

| Insulin | Transcriptional Repression | ~ 0.5-fold | 10 nM | HepG2 cells | [3] |

| Glucagon | Increased Activity | ~ 2-fold | In vivo treatment | Rat liver | [4] |

Ketone Body Production and Concentration under Different Physiological States

| Condition | Ketone Body Production Rate (µmol/h/g liver) | Circulating Ketone Concentration (µM) | Organism | Reference |

| Fed | ~1 | ~100 | Rat | |

| 24h Fasted | ~4-5 | ~1000-2000 | Rat | |

| Diabetic (uncontrolled) | >10 | >5000 | Rat |

Experimental Protocols

Assay of Mitochondrial this compound Synthase Activity

A continuous spectrophotometric assay can be used to measure the activity of mitochondrial this compound synthase. This assay is based on the decrease in absorbance at 304 nm due to the consumption of acetoacetyl-CoA.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Acetoacetyl-CoA solution

-

Acetyl-CoA solution

-

Mitochondrial extract or purified this compound synthase

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and a known concentration of acetoacetyl-CoA in a quartz cuvette.

-

Initiate the reaction by adding the mitochondrial extract or purified enzyme.

-

Immediately monitor the decrease in absorbance at 304 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of acetoacetyl-CoA.

Assay of this compound Lyase Activity

The activity of this compound lyase can be determined using a citrate synthase-coupled spectrophotometric assay. The acetyl-CoA produced from the cleavage of this compound is used by citrate synthase to produce citrate and CoASH. The released CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM MgCl2

-

This compound solution

-

Citrate synthase

-

DTNB solution

-

Mitochondrial extract or purified this compound lyase

Procedure:

-

In a cuvette, prepare a reaction mixture containing Assay Buffer, this compound, citrate synthase, and DTNB.

-

Start the reaction by adding the mitochondrial extract or purified this compound lyase.

-

Monitor the increase in absorbance at 412 nm at a constant temperature (e.g., 30°C).

-

The rate of the reaction is determined from the linear phase of the absorbance increase, using the molar extinction coefficient of the DTNB product.

Quantification of Ketone Bodies

A highly sensitive and specific method for the simultaneous quantification of acetoacetate and 3-hydroxybutyrate in biological samples is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Procedure Outline:

-

Sample Preparation: Deproteinize biological samples (e.g., plasma, tissue homogenates) by protein precipitation with a solvent like acetonitrile.

-

Internal Standards: Add stable isotope-labeled internal standards for acetoacetate and 3-hydroxybutyrate to the samples for accurate quantification.

-

Chromatographic Separation: Separate the ketone bodies from other sample components using a UPLC system with a suitable column (e.g., a reversed-phase C18 column).

-

Mass Spectrometric Detection: Detect and quantify the ketone bodies and their internal standards using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte.

-

Quantification: Generate a standard curve using known concentrations of acetoacetate and 3-hydroxybutyrate to quantify the levels in the biological samples.

Conclusion

This compound stands at a critical juncture in hepatic metabolism, directing the flow of acetyl-CoA towards the synthesis of ketone bodies, a vital alternative fuel source. The regulation of this pathway, primarily at the level of mitochondrial this compound synthase, is a sophisticated interplay of hormonal and nutritional signals that ensures metabolic flexibility and homeostasis. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of ketogenesis and its implications in health and disease. Future research, particularly in elucidating the precise kinetic parameters of human mitochondrial this compound synthase and the dose-dependent effects of regulatory hormones, will be crucial in advancing our understanding and therapeutic targeting of this fundamental metabolic pathway.

References

- 1. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]

- 2. More Than One this compound Lyase: The Classical Mitochondrial Enzyme Plus the Peroxisomal and the Cytosolic Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Proteomic and Functional Analysis of Liver Mitochondria from High Fat Diet (HFD) Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucagon activates mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase in vivo by decreasing the extent of succinylation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactome | acetoacetyl-CoA+acetyl-CoA => this compound + CoASH [reactome.org]

The Evolutionary Tapestry of HMG-CoA Synthase: A Conserved Hub in Metabolism and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGCS) is a pivotal enzyme that catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form this compound. This reaction is a critical control point in the mevalonate pathway, which is fundamental for the biosynthesis of isoprenoids and sterols across all domains of life. The remarkable evolutionary conservation of this compound synthase underscores its indispensable role in cellular physiology. This technical guide provides a comprehensive exploration of the evolutionary conservation of HMGCS, detailing its structural and functional similarities across diverse species. We present a comparative analysis of its kinetic properties, a summary of its sequence conservation, and detailed experimental protocols for its study. Furthermore, we visualize the key signaling pathways that regulate its expression and discuss its emerging role as a target for drug development.

Introduction: A Conserved Keystone of Metabolism

This compound synthase is a master regulator of metabolic flux, channeling acetyl-CoA into the synthesis of a vast array of essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. Its ubiquitous presence from bacteria to humans highlights its ancient origins and fundamental importance. In vertebrates, two major isoforms exist: a cytosolic form (HMGCS1) primarily involved in cholesterol biosynthesis, and a mitochondrial form (HMGCS2) dedicated to the production of ketone bodies. The differential regulation and distinct metabolic roles of these isoenzymes exemplify the functional diversification of a conserved enzymatic scaffold. Understanding the evolutionary conservation of HMGCS provides critical insights into its structure-function relationships and offers a framework for the development of novel therapeutic agents.

Quantitative Data on this compound Synthase Conservation

The evolutionary conservation of this compound synthase is evident in its kinetic parameters and amino acid sequence identity across different species.

Comparative Enzyme Kinetics

The kinetic properties of this compound synthase, while broadly similar, exhibit species-specific variations that reflect adaptations to different metabolic contexts. The following table summarizes the Michaelis-Menten constant (Km) for the substrate acetyl-CoA and the maximum reaction velocity (Vmax) for HMGCS from various organisms.

| Organism | Isoform/Location | Km (acetyl-CoA) (μM) | Vmax (μmol/mg/min) | Reference |

| Homo sapiens (Human) | Mitochondrial | 87.3 ± 15 | 1.26 ± 0.3 | |

| Brassica juncea (Mustard) | Cytosolic | 43 | 0.47 | |

| Saccharomyces cerevisiae (Yeast) | Cytosolic | - | - |

Note: Kinetic data for yeast this compound synthase from the cited source was presented in a manner not directly comparable to Km and Vmax values.

Sequence Conservation Across Kingdoms

The amino acid sequence of this compound synthase is highly conserved, particularly in the active site and substrate-binding domains. Below is a table showing the percentage of amino acid sequence identity between human cytosolic this compound synthase (HMGCS1) and its orthologs in yeast and a representative bacterium.

| Organism Comparison | Sequence Identity (%) |

| Homo sapiens vs. Saccharomyces cerevisiae | ~45% |

| Homo sapiens vs. Enterococcus faecalis | ~40% |

Note: These are approximate values derived from pairwise sequence alignments and can vary slightly based on the alignment algorithm and specific isoforms used.

Signaling Pathways Regulating this compound Synthase

The expression of this compound synthase isoforms is tightly regulated by distinct signaling pathways, reflecting their specialized metabolic roles.

SREBP-Mediated Regulation of Cytosolic HMGCS (HMGCS1)

The expression of cytosolic this compound synthase (HMGCS1), a key enzyme in cholesterol biosynthesis, is primarily regulated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway. When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to the sterol regulatory element (SRE) in the HMGCS1 promoter, upregulating its transcription.

Caption: SREBP-2 pathway regulating cytosolic this compound synthase (HMGCS1) expression.

PPARα-Mediated Regulation of Mitochondrial HMGCS (HMGCS2)

The transcription of the mitochondrial this compound synthase (HMGCS2) gene, which is central to ketogenesis, is induced by fatty acids. This regulation is mediated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Fatty acids or their derivatives act as ligands for PPARα, which then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of the HMGCS2 gene, thereby activating its transcription.

Caption: PPARα pathway regulating mitochondrial this compound synthase (HMGCS2) expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound synthase.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound synthase.

Caption: A generalized experimental workflow for studying this compound synthase.

Recombinant Expression and Purification of this compound Synthase

This protocol describes the expression of His-tagged human HMGCS1 in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction:

- The full-length cDNA of human HMGCS1 is amplified by PCR.

- The PCR product is cloned into an E. coli expression vector (e.g., pET-28a) containing an N-terminal His-tag.

- The construct is verified by DNA sequencing.

2. Transformation and Expression:

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.

- The starter culture is used to inoculate a larger volume of LB medium.

- The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Protein expression is induced by adding IPTG to a final concentration of 0.5-1 mM.

- The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

3. Cell Lysis and Lysate Preparation:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

- Cells are lysed by sonication on ice.

- The lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble protein is collected.

4. Purification by Immobilized Metal Affinity Chromatography (IMAC):

- The cleared lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- The column is washed with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

- The His-tagged HMGCS1 is eluted with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

- Eluted fractions are collected and analyzed by SDS-PAGE to assess purity.

5. (Optional) Further Purification and Buffer Exchange:

- For higher purity, the eluted protein can be further purified by size-exclusion chromatography.

- The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.

Spectrophotometric Enzyme Activity Assay

This assay measures the activity of this compound synthase by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.

Materials:

-

Purified this compound synthase

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Acetyl-CoA solution

-

Acetoacetyl-CoA solution

-

DTNB solution (in assay buffer)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing:

-

Assay Buffer

-

DTNB (final concentration ~100 µM)

-

Acetoacetyl-CoA (at a fixed, saturating concentration for Km determination of acetyl-CoA, or varied for its own Km determination)

-

Purified this compound synthase

-

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding acetyl-CoA.

-

Immediately measure the increase in absorbance at 412 nm over time in a kinetic mode.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the DTNB-CoA adduct.

Phylogenetic Analysis of this compound Synthase Sequences

This protocol outlines the steps for constructing a phylogenetic tree of this compound synthase protein sequences using MEGA (Molecular Evolutionary Genetics Analysis) software.

1. Sequence Retrieval:

- Obtain this compound synthase protein sequences from various organisms of interest from databases such as NCBI (GenBank) or UniProt.

- Save the sequences in FASTA format in a single file.

2. Multiple Sequence Alignment:

- Open MEGA and import the FASTA file.

- Align the sequences using ClustalW or MUSCLE algorithms integrated within MEGA.

- Visually inspect the alignment and manually edit if necessary to correct obvious misalignments.

3. Phylogenetic Tree Construction:

- Choose a method for phylogenetic reconstruction (e.g., Neighbor-Joining, Maximum Likelihood, or Maximum Parsimony).

- For Maximum Likelihood:

- Select a substitution model. MEGA can assist in finding the best-fit model for the data.

- Set the parameters for the analysis, including the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.

- Run the analysis to generate the phylogenetic tree.

4. Tree Visualization and Interpretation:

- Visualize the resulting tree in MEGA's tree explorer.

- The bootstrap values at the nodes indicate the percentage of replicate trees in which the associated taxa clustered together. Higher values (e.g., >70%) indicate stronger support for the branching.

- The branch lengths represent the amount of evolutionary change.

This compound Synthase as a Drug Target

While this compound reductase has been the primary target for cholesterol-lowering drugs (statins), this compound synthase is emerging as a promising alternative target. Its position as the first committed step in the mevalonate pathway makes it an attractive point for therapeutic intervention.

Inhibitors of this compound Synthase: Several natural and synthetic compounds have been identified as inhibitors of this compound synthase. For example, the fungal metabolite L-659,699 has been shown to be a potent inhibitor of this compound synthase. The development of specific inhibitors for HMGCS1 could offer a novel approach to managing hypercholesterolemia, potentially with a different side-effect profile compared to statins. Furthermore, given the essentiality of the mevalonate pathway in certain pathogenic bacteria, bacterial this compound synthase is being explored as a target for new antibiotics.

Conclusion

This compound synthase is a remarkably conserved enzyme that plays a central role in the metabolism of all known life forms. Its evolutionary conservation is a testament to its fundamental importance in cellular function. The existence of distinct, differentially regulated isoforms in higher eukaryotes highlights the adaptability of this ancient enzyme to fulfill specialized metabolic needs. The detailed understanding of its structure, function, and regulation, facilitated by the experimental approaches outlined in this guide, is paving the way for the development of novel therapeutic strategies targeting a range of human diseases, from metabolic disorders to infectious diseases. The continued exploration of the evolutionary landscape of this compound synthase will undoubtedly uncover further insights into its biological significance and therapeutic potential.

Methodological & Application

Measuring HMG-CoA Reductase Activity: A Detailed Guide for Researchers

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in the study of cholesterol metabolism and the development of novel therapeutics, accurately measuring the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is paramount. This enzyme catalyzes the rate-limiting step in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids.[1] Its significance is underscored by the fact that it is the primary target of statin drugs, a widely prescribed class of cholesterol-lowering medications.[2][3] This document provides a comprehensive protocol for the this compound reductase activity assay, designed to facilitate inhibitor screening and detailed enzymatic studies.

Principle of the Assay

The this compound reductase activity assay is a spectrophotometric method that quantifies the enzymatic conversion of this compound to mevalonate. This reaction is dependent on the co-enzyme NADPH, which is oxidized to NADP+ during the process. The assay measures the decrease in absorbance at 340 nm, which is directly proportional to the rate of NADPH consumption and, consequently, the activity of this compound reductase.[2][4][5] This method is suitable for measuring the activity of purified enzymes and for high-throughput screening of potential inhibitors or activators.[6][7]

The Mevalonate Pathway

The synthesis of cholesterol begins with acetyl-CoA and proceeds through a series of enzymatic steps. This compound reductase catalyzes the conversion of this compound to mevalonate, a critical regulatory point in this pathway.[8][9] The activity of this compound reductase is tightly regulated within the cell through various mechanisms, including transcriptional control by Sterol Regulatory Element-Binding Proteins (SREBPs), post-translational modifications, and degradation, to maintain cholesterol homeostasis.[1][8]

Caption: The Mevalonate Pathway, highlighting the rate-limiting step catalyzed by this compound Reductase and the point of inhibition by statins.

Experimental Protocol

This protocol is a generalized procedure based on commercially available this compound reductase activity assay kits.[5][6] It is recommended to refer to the specific kit manual for precise volumes and concentrations.

Materials and Reagents

| Component | Storage Temperature |

| This compound Reductase Assay Buffer | -20°C or 4°C (as per kit) |

| This compound Reductase (Enzyme) | -20°C or -80°C |

| This compound (Substrate) | -20°C |

| NADPH | -20°C |

| Inhibitor (e.g., Pravastatin) | -20°C |

| 96-well clear flat-bottom plate | Room Temperature |

| Multi-well spectrophotometer | N/A |

Reagent Preparation

-

This compound Reductase Assay Buffer: If provided as a concentrate, dilute to 1x with ultrapure water. Pre-warm the buffer to 37°C before use.[6]

-

This compound Reductase: Reconstitute the lyophilized enzyme in the assay buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Keep on ice during use.[2][6]

-

This compound: Reconstitute the substrate in ultrapure water. Aliquot and store at -20°C. Keep on ice during use.[2][6]

-

NADPH: Reconstitute in ultrapure water or assay buffer. Aliquot and store at -20°C, protected from light. Keep on ice during use.[2][6]

-

Inhibitor (e.g., Pravastatin): If provided, it may be ready to use. For screening compounds, dissolve them in an appropriate solvent (e.g., DMSO) to a stock concentration (e.g., 100X).[5][6]

Assay Procedure

The following workflow outlines the steps for determining this compound reductase activity and screening for inhibitors.

Caption: A streamlined workflow for the this compound Reductase activity assay, from preparation to data analysis.

1. Plate Setup:

Prepare the following wells in a 96-well plate. Adjust volumes as needed based on the specific kit protocol.

| Well Type | This compound Reductase (µL) | Test Inhibitor (µL) | Solvent Control (µL) | Assay Buffer (µL) |

| Enzyme Activity | 1 - 5 | - | - | to 10 |

| Inhibitor Screen | 5 | 2 (100X stock) | - | to 10 |

| Enzyme Control (for inhibitor screen) | 5 | - | - | to 10 |

| Solvent Control | 5 | - | 2 | to 10 |

| Reagent Background | - | - | - | 10 |

2. Reaction Mix Preparation:

Prepare a master mix of the reaction components for the number of assays to be performed. This ensures consistency across wells.[5]

| Component | Volume per well (µL) |

| This compound Reductase Assay Buffer | 174 |

| This compound | 12 |

| NADPH | 4 |

| Total Volume | 190 |

3. Measurement:

-

Add 190 µL of the Reaction Mix to each well.

-

Mix the contents of the wells thoroughly. Some protocols recommend shaking the plate for at least 10 seconds.

-

Immediately start measuring the absorbance at 340 nm in a kinetic mode at 37°C.[5][6] Record readings every 20-30 seconds for 5-10 minutes.[5]

Data Analysis

The rate of NADPH consumption is determined by the change in absorbance over time.

1. Calculation of this compound Reductase Activity:

-

Determine the change in absorbance (ΔOD) per minute (Δt) from the linear portion of the kinetic curve.

-

The activity of the enzyme can be calculated using the following formula, which is a generalized version. Refer to your specific kit for the exact formula and extinction coefficient of NADPH.[5]

Activity (U/mg) = (ΔOD / min) / (ε * l) * (Total Reaction Volume / Enzyme Volume) * (1 / Protein Concentration)

Where:

-

ε is the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm).

-

l is the light path length in cm. For a 96-well plate, this needs to be determined or provided by the instrument manufacturer.

-

U (Unit) is defined as the amount of enzyme that converts 1.0 µmol of NADPH to NADP+ per minute at 37°C.

-

2. Calculation of Percent Inhibition:

For inhibitor screening, the percentage of inhibition can be calculated as follows:[10]

% Inhibition = [ (Rate of Enzyme Control - Rate of Inhibitor) / Rate of Enzyme Control ] * 100

3. IC₅₀ Determination:

To determine the half-maximal inhibitory concentration (IC₅₀) of a compound, perform the assay with a range of inhibitor concentrations. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no enzyme activity | Inactive enzyme due to improper storage/handling. | Ensure enzyme is stored correctly and handled on ice. Avoid repeated freeze-thaw cycles by making aliquots.[2][6] |

| Incorrect reagent preparation. | Double-check all dilutions and reconstitution steps. | |

| High background signal | Contamination of reagents. | Use fresh, high-quality reagents and ultrapure water. |

| Non-linear reaction rate | Substrate or NADPH depletion. | Use a lower concentration of the enzyme or measure for a shorter duration. |

| Enzyme instability. | Ensure the assay buffer conditions (pH, temperature) are optimal. | |

| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |

| Temperature fluctuations. | Ensure the plate reader is pre-warmed to and maintains 37°C. |

By following this detailed protocol and understanding the principles of the assay, researchers can obtain reliable and reproducible data on this compound reductase activity, facilitating the discovery and characterization of novel modulators of cholesterol biosynthesis.

References

- 1. This compound reductase - Wikipedia [en.wikipedia.org]

- 2. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 3. ClinPGx [clinpgx.org]

- 4. This compound Reductase (HMGR) Assay Kit [sigmaaldrich.com]

- 5. abcam.com [abcam.com]

- 6. assaygenie.com [assaygenie.com]

- 7. content.abcam.com [content.abcam.com]

- 8. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 9. An Atomic-Level Perspective of this compound-Reductase: The Target Enzyme to Treat Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of HMG-CoA Levels Using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a critical intermediate in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1][2] The enzyme this compound reductase (HMGCR) catalyzes the conversion of this compound to mevalonic acid, a rate-limiting step in this pathway.[1][3][4][5] Consequently, HMGCR is a key target for cholesterol-lowering drugs such as statins.[1] Accurate quantification of this compound levels is essential for studying cholesterol metabolism, screening for HMGCR inhibitors, and understanding the pathophysiology of related diseases. This document provides detailed protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]

Signaling Pathway

The mevalonate pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which then condenses with another acetyl-CoA to yield this compound. This compound is then reduced by this compound reductase to mevalonate, which serves as a precursor for the synthesis of cholesterol and other essential isoprenoids.

Experimental Protocols

Two primary LC-MS/MS-based methods are presented for the assessment of this compound metabolism: an indirect method quantifying the downstream product mevalonolactone, and a direct method for this compound quantification.